molecular formula C7H5BrClNO2 B6205270 methyl 3-bromo-5-chloropyridine-4-carboxylate CAS No. 1214361-19-9

methyl 3-bromo-5-chloropyridine-4-carboxylate

Cat. No.: B6205270
CAS No.: 1214361-19-9
M. Wt: 250.5
InChI Key:
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Description

Methyl 3-bromo-5-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a carboxylate ester group

Scientific Research Applications

Methyl 3-bromo-5-chloropyridine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-chloropyridine-4-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxylate esters. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloropyridine-4-carboxylate depends on its specific application

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromopyridine-3-carboxylate
  • Methyl 5-bromo-2-chloropyridine-3-carboxylate
  • Methyl 5-bromo-2-chloropyridine-4-carboxylate

Uniqueness

Methyl 3-bromo-5-chloropyridine-4-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-5-chloropyridine-4-carboxylate involves the bromination and chlorination of pyridine followed by esterification of the resulting carboxylic acid.", "Starting Materials": [ "Pyridine", "Bromine", "Chlorine", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of pyridine with bromine in the presence of sulfuric acid to yield 3-bromo pyridine.", "Step 2: Chlorination of 3-bromo pyridine with chlorine in the presence of sulfuric acid to yield methyl 3-bromo-5-chloropyridine.", "Step 3: Esterification of methyl 3-bromo-5-chloropyridine with methanol and sodium hydroxide to yield methyl 3-bromo-5-chloropyridine-4-carboxylate." ] }

CAS No.

1214361-19-9

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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